Diethylphosphinic acid

Übersicht

Beschreibung

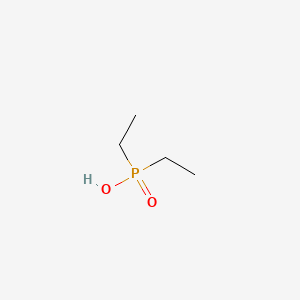

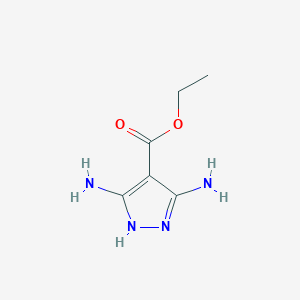

Diethylphosphinic acid (DEPA) is an organophosphorus compound with the chemical formula C4H11O2P . It contains a phosphorus atom bonded to two ethyl groups and a hydroxyl group. DEPA is a colorless liquid with a faint odor and is soluble in water and organic solvents. It is used in various applications, including flame retardants, catalysts, and chemical synthesis .

Synthesis Analysis

DEPA can be synthesized through several methods, including the hydrolysis of diethylphosphine oxide or the reaction of diethylphosphine with water. The latter method yields DEPA along with hydrogen gas. The synthesis process involves careful handling due to the reactivity of phosphorus compounds .

Molecular Structure Analysis

The molecular structure of DEPA consists of a central phosphorus atom (P) bonded to two ethyl groups (CH3CH2) and a hydroxyl group (OH). The P–C and P–O bonds are covalent, resulting in a tetrahedral geometry around the phosphorus atom. The presence of the hydroxyl group imparts acidic properties to DEPA .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Thermal Degradation and Flame Retardancy

Thermal Degradability and Flame Retardancy in Polymers

Studies have investigated the thermal degradation mechanisms of compounds like aluminium phosphinate in polymers. Diethylphosphinic acid plays a crucial role in enhancing flame retardancy in materials like poly(methyl methacrylate) (Orhan, Isitman, Hacaloglu, & Kaynak, 2011) and glass-fibre-reinforced poly(butylene terephthalate) (Braun & Schartel, 2008).

Enhancing Flame Retardancy of Polymers

Research has shown that diethylphosphinic acid, when mixed with certain additives, can significantly improve the flame retardancy of materials like ultra-high molecular weight polyethylene (Lau & Atakan, 2020).

Green Chemistry

Regio- and Chemoselective Hydrophosphonylation

Diethylphosphinic acid derivatives have been used in green chemistry for regio- and chemoselective hydrophosphonylation of unsaturated systems (Martínez-Castro et al., 2010).

Green Variation of the Hirao Reaction

Utilization in environmentally friendly catalytic processes like the P–C coupling reaction under solvent-free conditions (Keglevich, Jablonkai, & Balázs, 2014).

Medicinal Chemistry

Enantioselective Synthesis in Drug Development

Diethylphosphinic acid derivatives are involved in the asymmetric synthesis of compounds that have potential applications in medicinal chemistry (Yao & Yuan, 2013).

Applications in Disease Treatment

A review highlighted the diverse biological activities of phosphinic acid derivatives, indicating their potential in developing new medicinal agents for various diseases (Abdou, O’Neill, Amigues, & Matziari, 2019).

Industrial Applications

Corrosion Inhibitors

Diethylphosphinate derivatives have been studied for their effectiveness as corrosion inhibitors, offering potential applications in industrial processes like steel pickling (Gupta et al., 2017).

Novel Synthesis Methods

Research has focused on innovative methods to synthesize compounds like sodium diethylphosphinate, which can have various industrial applications (Han et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

diethylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLIMPGQZDZPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400487 | |

| Record name | diethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylphosphinic acid | |

CAS RN |

813-76-3 | |

| Record name | diethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate](/img/structure/B1630719.png)

![5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid](/img/structure/B1630730.png)

![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)

![Tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B1630744.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)